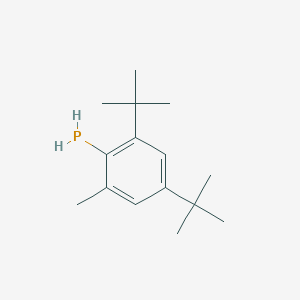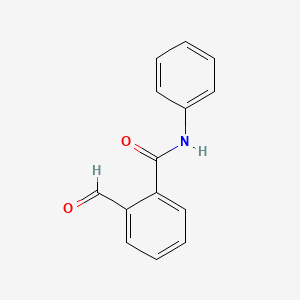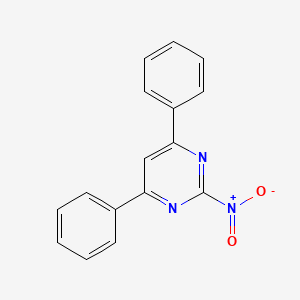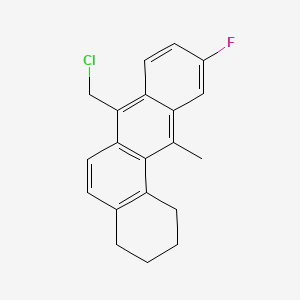
(2,4-Di-tert-butyl-6-methylphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Di-tert-butyl-6-methylphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a phenyl ring substituted with two tert-butyl groups and one methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Di-tert-butyl-6-methylphenyl)phosphane typically involves the reaction of a suitable phosphine precursor with a substituted phenyl halide. One common method involves the use of lithium supermesityl(trimethylsilyl)phosphide as a base to remove a proton from acetonitrile, followed by coupling with the substituted phenyl halide at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Di-tert-butyl-6-methylphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and various substituted phenyl derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2,4-Di-tert-butyl-6-methylphenyl)phosphane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including as inhibitors of specific enzymes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of polymers and other advanced materials due to its stabilizing properties.
Mécanisme D'action
The mechanism by which (2,4-Di-tert-butyl-6-methylphenyl)phosphane exerts its effects involves its ability to stabilize reactive intermediates and enhance the reactivity of metal centers in organometallic complexes. The molecular targets include various metal ions, and the pathways involved often relate to catalytic cycles in polymerization and other chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation.
2,4,6-Tri-tert-butylphenyl: Similar in structure but exhibits different reactivity due to the additional tert-butyl group.
Uniqueness
(2,4-Di-tert-butyl-6-methylphenyl)phosphane is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic effects. This makes it particularly effective in stabilizing reactive intermediates and enhancing catalytic activity in certain reactions.
Propriétés
| 110472-19-0 | |
Formule moléculaire |
C15H25P |
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
(2,4-ditert-butyl-6-methylphenyl)phosphane |
InChI |
InChI=1S/C15H25P/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9H,16H2,1-7H3 |
Clé InChI |
QKCMVYJLQOAKMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1P)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)

![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)

![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
